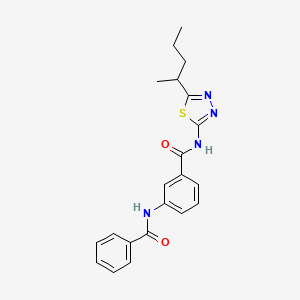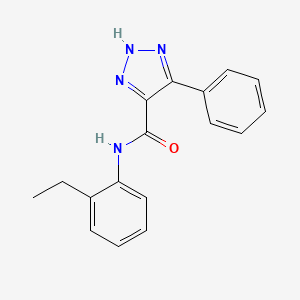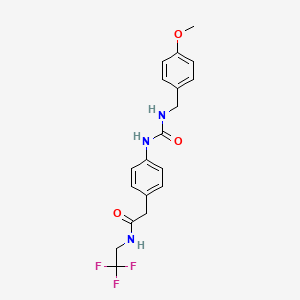![molecular formula C21H26N4O3 B2820511 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide CAS No. 2034500-11-1](/img/structure/B2820511.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several functional groups, including a benzo[d]imidazole group, a nicotinamide group, and a tert-butoxy group . These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . Other reactions can include isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, these properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity are critical in various fields, including food engineering, medicine, and pharmacy. The study by Munteanu and Apetrei (2021) reviews important tests for antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, among others. These tests are based on the transfer of a hydrogen atom or an electron and are instrumental in assessing the antioxidant capacity of complex samples, which may relate to compounds structurally similar to the one (Munteanu & Apetrei, 2021).
Environmental Impact and Toxicology of Synthetic Antioxidants
Liu and Mabury (2020) discuss the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), highlighting the need for further research into SPAs' environmental behaviors and toxicity effects. While this review focuses on environmental and toxicological aspects, it underscores the importance of understanding the impact of chemical compounds, including those structurally related to the chemical (Liu & Mabury, 2020).
Medicinal Perspectives of Benzimidazole Derivatives
Benzimidazole and its derivatives, structurally related to the compound of interest, exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antidiabetic, anti-cancer, and antioxidant properties. Vasuki et al. (2021) review the significance of these derivatives in medicine, emphasizing their role in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Applications of Redox Mediators in Organic Pollutant Treatment
The enzymatic treatment of organic pollutants, enhanced by redox mediators, demonstrates significant potential for degrading recalcitrant compounds in wastewater. Husain and Husain (2007) highlight the effectiveness of enzymes like laccases and peroxidases, in the presence of redox mediators, for treating pollutants. This research area could relate to the environmental applications of benzimidazole derivatives and similar compounds (Husain & Husain, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-methyl-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-21(2,3)28-12-11-27-19-10-9-15(13-22-19)20(26)25(4)14-18-23-16-7-5-6-8-17(16)24-18/h5-10,13H,11-12,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXPEPPHMIPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)

![(4-Tert-butylphenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2820433.png)
![3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2820434.png)
![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)

![5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2820441.png)
![3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820443.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820447.png)

